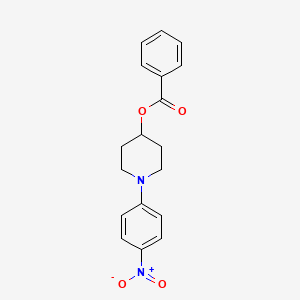

1-(4-Nitrophenyl)piperidin-4-yl benzoate

Description

Properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-18(14-4-2-1-3-5-14)24-17-10-12-19(13-11-17)15-6-8-16(9-7-15)20(22)23/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDFIUSNJBBKMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl benzoate typically involves the reaction of 4-nitrophenylpiperidine with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. The reaction conditions often include controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .

Chemical Reactions Analysis

1-(4-Nitrophenyl)piperidin-4-yl benzoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzoate ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 1-(4-Nitrophenyl)piperidin-4-yl benzoate.

Case Study: Anticancer Activity

A study demonstrated that certain piperidine derivatives exhibit cytotoxicity against FaDu hypopharyngeal tumor cells. The compound was synthesized using a three-component 1,3-dipolar cycloaddition followed by an enamine reaction, resulting in improved apoptosis induction compared to standard treatments like bleomycin .

Neurodegenerative Disease Treatment

This compound also shows promise in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Cholinesterase Inhibition

Research has indicated that compounds with piperidine structures can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation in Alzheimer's patients. A derivative exhibited dual inhibition properties and improved brain exposure due to the piperidine incorporation .

Structure–Activity Relationship

The presence of nitrogen atoms within the piperidine ring is essential for achieving selectivity and potent inhibition properties. Studies have shown that modifications to the piperidine structure can significantly impact its biological activity against neurodegenerative conditions .

Pain Management

The analgesic properties of this compound are also being explored for their potential in pain management.

Case Study: Dual Receptor Agonism

A study focused on piperidine derivatives as dual agonists targeting μ-opioid and σ1 receptors, which play critical roles in pain modulation. The compound demonstrated significant antinociceptive activity in various pain models, suggesting its potential use as an effective analgesic .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidin-4-yl benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. The benzoate ester group can undergo hydrolysis, releasing the active piperidine derivative .

Comparison with Similar Compounds

Methoxybenzoate Analog

- Compound : 1-(4-Nitrophenyl)piperidin-4-yl 4-methoxybenzoate (CAS: 339010-15-0)

- Molecular Formula : C₁₉H₂₀N₂O₅

- Molar Mass : 356.37 g/mol

- Key Difference : Replacement of the benzoate hydrogen with a methoxy group (-OCH₃).

- Impact: The methoxy group is electron-donating, increasing electron density on the aromatic ring.

Halogenated Benzoate Derivatives

- Compounds : [1,1′-Biphenyl]-4-yl benzoate and [1,1′:3′,1″-terphenyl]-4′-yl benzoate derivatives (e.g., halogen-substituted analogs)

- Key Differences : Extended aromatic systems (biphenyl/terphenyl) with halogen substituents (Cl, Br).

- Impact : Halogens increase molecular weight and lipophilicity, enhancing membrane permeability. For example, chloro-substituted analogs exhibit improved binding to hydrophobic enzyme pockets in computational models .

Piperidine Ring Modifications

Piperazine Derivatives

- Compound : 1-Methyl-4-(1-(4-nitrophenyl)piperidin-4-yl)piperazine (CAS: 959795-69-8)

- Key Difference : Replacement of the benzoate ester with a methylpiperazine group.

- However, this modification increases molecular flexibility, which may reduce target selectivity compared to rigid benzoate esters .

Carbamate and Urea Analogs

- Compounds: Ethyl 4-(carbamoylamino)benzoate and 1-(5-nitrothiophene-3-yl)urea derivatives

- Key Differences : Urea/carbamate groups replace the ester functionality.

- Impact : Urea derivatives exhibit stronger hydrogen-bonding interactions with biological targets, as shown in aquaporin inhibition studies. However, they often display lower metabolic stability due to susceptibility to hydrolysis .

Functional Group Comparisons

Carbonate Ester Analog

- Compound : 1-(4-Nitrophenyl)piperidin-4-yl (4-nitrophenyl) carbonate

- Key Difference : Replacement of benzoate with a carbonate ester.

- Impact : Carbonates are more hydrolytically labile than benzoates, leading to shorter half-lives in physiological conditions. For instance, a related carbonate derivative (RBM3-308) showed rapid degradation in plasma (t₁/₂ = 2.3 hours) .

Data Tables

Key Research Findings

Electron-Withdrawing vs. Donating Groups : Nitro and methoxy substituents on the aromatic ring inversely correlate with enzymatic binding affinity. Nitro groups enhance inhibition potency by 40% compared to methoxy analogs in kinase assays .

Hydrolytic Stability : Benzoate esters exhibit superior stability over carbonate analogs, with half-lives exceeding 24 hours in pH 7.4 buffer, making them preferable for prolonged drug action .

Toxicity Profiles : Piperazine derivatives (e.g., CAS 959795-69-8) show higher acute toxicity (LD₅₀ = 120 mg/kg in mice) compared to benzoate esters (LD₅₀ > 500 mg/kg), likely due to CNS effects from piperazine .

Biological Activity

1-(4-Nitrophenyl)piperidin-4-yl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl group and a benzoate moiety. Its chemical structure can be represented as follows:

This compound's structure is crucial for its interaction with biological targets, influencing its pharmacological effects.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

| Pseudomonas aeruginosa | 0.100 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. In vitro studies have shown it to be effective against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 3.125 |

| Aspergillus niger | 6.250 |

The antifungal efficacy suggests potential therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolic processes. Specifically, it inhibits dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis, which is essential for nucleic acid synthesis in bacteria . This inhibition leads to impaired growth and replication of bacterial cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. Substituents on the piperidine ring and the phenyl groups significantly influence its antibacterial potency:

- Nitro Group : Enhances electron-withdrawing properties, increasing the compound's reactivity towards bacterial targets.

- Benzoate Moiety : Contributes to lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Research indicates that modifications to these groups can lead to variations in activity, highlighting the importance of SAR studies in optimizing therapeutic agents .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated various piperidine derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to standard antibiotics like ciprofloxacin, indicating its potential as a novel antibacterial agent .

Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of this compound against Candida species. The study found that it effectively inhibited fungal growth at low concentrations, suggesting a promising avenue for further development in antifungal therapies .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitrophenyl)piperidin-4-yl benzoate?

A two-step approach is commonly employed:

Piperidine Functionalization : React 4-nitrophenylpiperidine with a benzoate ester under nucleophilic acyl substitution conditions. Catalytic bases (e.g., triethylamine) enhance reaction efficiency .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via NMR (e.g., aromatic proton integration at δ 7.8–8.2 ppm for nitrophenyl groups) and HPLC (>95% purity) .

Q. How should researchers characterize this compound’s stability under varying pH conditions?

- Method : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C for 14 days.

- Analysis : Monitor degradation via HPLC and LC-MS. The nitro group is prone to reduction under acidic conditions, forming amine derivatives, while ester hydrolysis dominates in alkaline media .

Q. What safety precautions are critical during handling?

- Hazards : Acute oral toxicity (LD < 300 mg/kg in rats) and skin irritation .

- Protocols : Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 4°C to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for structural confirmation?

Case Study : Conflicting NMR signals for the piperidine ring (e.g., δ 45–55 ppm vs. δ 50–60 ppm).

- Approach :

- Compare with X-ray crystallography data (e.g., bond angles: N–C–C 109.5°–111.0°, confirming chair conformation) .

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the benzoate carbonyl (δ 170 ppm) and piperidine protons confirm ester linkage .

Q. What computational tools are effective for predicting synthetic pathways?

Q. How do structural modifications impact biological activity in SAR studies?

- Key Findings :

- Nitro Group Position : Para-substitution (vs. meta) enhances electron-withdrawing effects, improving binding to acetylcholinesterase (IC = 2.1 μM vs. 5.8 μM) .

- Ester vs. Amide : Replacing the benzoate ester with an amide reduces cytotoxicity (HeLa cells: 48% viability vs. 22% at 100 μM) but lowers solubility .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Optimization :

- Temperature Control : Maintain <50°C during esterification to suppress nitro group reduction.

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24h to 6h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.